Absence of Covalent Warhead vs. Acryloyl KRAS G12C Inhibitors – Scaffold-Level Inference
In validated KRAS G12C covalent inhibitor series, the acryloyl group attached to the 2,7-diazaspiro[3.5]nonane nitrogen is essential for covalent bond formation with Cys12 of the KRAS G12C mutant protein [1]. The target compound 2-cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one replaces the electrophilic acryloyl moiety with a non-electrophilic cyclopropylacetyl group. No quantitative head-to-head data comparing the target compound against acryloyl analogs were identified in primary literature or patents. By chemical class inference, the cyclopropylacetyl analog lacks the Michael acceptor functionality required for covalent cysteine engagement and would therefore be expected to exhibit fundamentally different target residence time and inhibitory mechanism relative to covalent warhead-bearing comparators such as Compound 5c (Ki not individually disclosed for 5c; series leads show IC50 values in the nanomolar range in KRAS G12C biochemical assays) [1][2]. This is a class-level inference only and does not constitute direct experimental comparison.
| Evidence Dimension | Covalent bond formation capacity (presence/absence of electrophilic warhead) |
|---|---|
| Target Compound Data | Cyclopropylacetyl group: non-electrophilic; no Michael acceptor; expected lack of covalent Cys12 engagement (no direct experimental data available) |
| Comparator Or Baseline | Acryloyl derivative Compound 5c: contains electrophilic acryloyl warhead; forms covalent bond with KRAS G12C Cys12 confirmed by X-ray crystallography (PDB 7YCC); series biochemical IC50 values in nanomolar range [1] |
| Quantified Difference | Not calculable; no common assay data exist for the target compound. Chemical structure comparison indicates binary difference in covalent warhead presence. |
| Conditions | Chemical structure analysis; comparator data from KRAS G12C biochemical assays and X-ray co-crystal structure (PDB 7YCC, resolution 1.79 Å) [1] |
Why This Matters
For users requiring a non-covalent control compound or a scaffold intermediate in KRAS G12C inhibitor programs, the absence of the warhead is a defining selection criterion, but direct comparative activity data are unavailable.
- [1] Imaizumi T, Akaiwa M, Abe T, Nigawara T, Koike T, Satake Y, Watanabe K, Kaneko O, Amano Y, Mori K, Yamanaka Y, Nagashima T, Shimazaki M, Kuramoto K. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorg Med Chem. 2022; p. 116949. doi:10.1016/j.bmc.2022.116949; PDB 7YCC co-crystal structure. View Source
- [2] PDB 7YCC: KRas G12C in complex with Compound 5c. Deposited 2022-07-01. Resolution 1.79 Å. Imaizumi T et al. View Source
